molecular formula C39H72O5 B1243327 1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol

Cat. No. B1243327
M. Wt: 621 g/mol
InChI Key: FBCDXXQBGHZSLI-JSTCSLLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:1(9Z)/20:1(11Z)/0:0)[iso2], also known as diacylglycerol(36:2) or DAG(16:1/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:1(11Z)) pathway. DG(16:1(9Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/18:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:1(11Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:1(9Z)/20:1(11Z)/0:0) is a diacylglycerol 36:2.

Scientific Research Applications

Structural Identification in Marine Algae

A study focused on marine bacillariophycean microalga Nitzschia sp. revealed the identification of new galactopyranosyldiacylglycerols, with structures similar to 1-(9Z-hexadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol, demonstrating its presence in marine microalgae. This suggests a role in marine biochemical processes and potential applications in studying marine biology and ecology (Son et al., 2001).

Presence in Brown Algae

Research on the brown alga Sargassum thunbergii identified similar monogalactosyl diacylglycerols (MGDGs) to this compound. This finding highlights the compound's significance in the lipid composition of brown algae and its potential utility in studying algal lipid biochemistry (Kim et al., 2007).

Synthetic Applications

A study on the synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine, which closely resembles this compound, showcases the potential of these compounds in creating labeled lipids for biochemical research, providing valuable tools for studying lipid metabolism and signaling (Paltauf, 1976).

Sulfoglycolipid Research

Research on the marine brown alga Sargassum hemiphyllum identified sulfoglycolipids structurally related to this compound. These compounds' unique structures and origins offer insight into marine lipid biochemistry and potential applications in natural product chemistry (Cui et al., 2001).

properties

Molecular Formula

C39H72O5

Molecular Weight

621 g/mol

IUPAC Name

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (Z)-icos-11-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h14,16-18,37,40H,3-13,15,19-36H2,1-2H3/b16-14-,18-17-/t37-/m0/s1

InChI Key

FBCDXXQBGHZSLI-JSTCSLLMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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